2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethylamino-substituted phenyl group, and a benzoxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as thionyl chloride. This acyl chloride is then reacted with 2-[4-(dimethylamino)phenyl]-1,3-benzoxazole-5-amine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler analog with herbicidal properties.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: A more complex analog with additional chlorine atoms.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide is unique due to its combination of a chlorinated phenoxy group, a dimethylamino-substituted phenyl group, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H22ClN3O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3/c1-15-12-17(25)6-10-21(15)30-14-23(29)26-18-7-11-22-20(13-18)27-24(31-22)16-4-8-19(9-5-16)28(2)3/h4-13H,14H2,1-3H3,(H,26,29) |
InChI Key |
XFRLTKHSCUWCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.